N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide
Overview
Description
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(4-fluorophenyl)piperazino]sulfonyl}phenyl}acetamide
- **N-{4-[4-(4-chlorophenyl)piperazino]phenyl}acetamide
- **N-{4-[4-(4-bromophenyl)piperazino]phenyl}acetamide
Uniqueness
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide stands out due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs .
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14(23)20-16-4-8-18(9-5-16)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHWRKGDAHYRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320711 | |
Record name | N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303151-18-0 | |
Record name | N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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